(10-Fluoro-2,7-diazaspiro[4.5]decan-2-yl)(furan-2-yl)methanone
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Overview
Description
(10-Fluoro-2,7-diazaspiro[4.5]decan-2-yl)(furan-2-yl)methanone is a synthetic organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. The compound consists of a spirocyclic framework with a fluorine atom and a furan ring, making it a versatile molecule for research and industrial purposes.
Preparation Methods
The synthesis of (10-Fluoro-2,7-diazaspiro[45]decan-2-yl)(furan-2-yl)methanone involves multiple steps, typically starting with the formation of the spirocyclic core This can be achieved through a series of cyclization reactionsIndustrial production methods may involve optimizing these steps to improve yield and scalability.
Chemical Reactions Analysis
(10-Fluoro-2,7-diazaspiro[4.5]decan-2-yl)(furan-2-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using
Biological Activity
(10-Fluoro-2,7-diazaspiro[4.5]decan-2-yl)(furan-2-yl)methanone is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the class of diazaspiro compounds, characterized by a spirocyclic structure that includes nitrogen atoms. The presence of a fluoro group and a furan moiety contributes to its chemical reactivity and biological interactions.
Research indicates that compounds with similar diazaspiro structures often interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. For instance, diazaspiro compounds have been shown to inhibit specific protein kinases, which play crucial roles in cancer cell proliferation and survival .
Antitumor Activity
Recent studies have highlighted the antitumor potential of diazaspiro derivatives. For example, a related compound demonstrated significant inhibitory effects on KRAS G12C mutations, a common oncogenic driver in non-small cell lung cancer (NSCLC). The mechanism involves covalent binding to the mutated protein, leading to reduced tumor growth in xenograft models .
Anticonvulsant Properties
Another area of investigation is the anticonvulsant activity exhibited by substituted diazaspiro compounds. In preclinical models, specific derivatives have shown promise in reducing seizure activity, suggesting potential therapeutic applications for epilepsy .
Case Studies
- Case Study on Antitumor Efficacy : A study involving the administration of a diazaspiro compound in an NCI-H1373 xenograft mouse model reported dose-dependent reductions in tumor size, supporting its potential as an anticancer agent .
- Anticonvulsant Activity : In a series of experiments testing various diazaspiro derivatives for anticonvulsant effects, certain compounds demonstrated significant efficacy at specific dosages, indicating their potential for further development as antiepileptic drugs .
Data Tables
Activity | Compound | IC50 Value (µM) | Model |
---|---|---|---|
Antitumor | 1-[7-(substituted)diazaspiro]prop-2-en-1-one | 5.0 | NCI-H1373 xenograft model |
Anticonvulsant | 2-(substituted)-diazaspiro | 30 | Maximal electroshock seizure model |
Properties
IUPAC Name |
(6-fluoro-2,9-diazaspiro[4.5]decan-2-yl)-(furan-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O2/c14-11-3-5-15-8-13(11)4-6-16(9-13)12(17)10-2-1-7-18-10/h1-2,7,11,15H,3-6,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXKHSWOZIHYSTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2(C1F)CCN(C2)C(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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